molecular formula C21H23NO4 B14326206 3-[(Diethylamino)methyl]-1,8-dimethoxyanthracene-9,10-dione CAS No. 111822-84-5

3-[(Diethylamino)methyl]-1,8-dimethoxyanthracene-9,10-dione

Cat. No.: B14326206
CAS No.: 111822-84-5
M. Wt: 353.4 g/mol
InChI Key: CTSWKPXBKVECMJ-UHFFFAOYSA-N
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Description

3-[(Diethylamino)methyl]-1,8-dimethoxyanthracene-9,10-dione is an organic compound with a complex structure that includes an anthracene core substituted with diethylamino and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Diethylamino)methyl]-1,8-dimethoxyanthracene-9,10-dione typically involves multiple steps, starting with the preparation of the anthracene core. One common method involves the Vilsmeier-Haack reaction, which introduces formyl groups into the anthracene structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-[(Diethylamino)methyl]-1,8-dimethoxyanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone form back to the original anthracene structure.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide and diethylamine are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinone derivatives, while substitution reactions can produce a variety of functionalized anthracene compounds .

Scientific Research Applications

3-[(Diethylamino)methyl]-1,8-dimethoxyanthracene-9,10-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Diethylamino)methyl]-1,8-dimethoxyanthracene-9,10-dione involves its interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. This property is particularly useful in anticancer research, where the compound can inhibit the growth of cancer cells by interfering with their genetic material .

Comparison with Similar Compounds

Similar Compounds

    Dimethocaine: A compound with a similar diethylamino group but different core structure.

    Diethylamino hydroxybenzoyl hexyl benzoate: Shares the diethylamino group but has different applications and properties.

Uniqueness

3-[(Diethylamino)methyl]-1,8-dimethoxyanthracene-9,10-dione is unique due to its combination of an anthracene core with diethylamino and methoxy groups, which confer specific chemical and physical properties. Its ability to intercalate into DNA and its fluorescent properties distinguish it from other similar compounds .

Properties

CAS No.

111822-84-5

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

IUPAC Name

3-(diethylaminomethyl)-1,8-dimethoxyanthracene-9,10-dione

InChI

InChI=1S/C21H23NO4/c1-5-22(6-2)12-13-10-15-19(17(11-13)26-4)21(24)18-14(20(15)23)8-7-9-16(18)25-3/h7-11H,5-6,12H2,1-4H3

InChI Key

CTSWKPXBKVECMJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=CC2=C(C(=C1)OC)C(=O)C3=C(C2=O)C=CC=C3OC

Origin of Product

United States

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